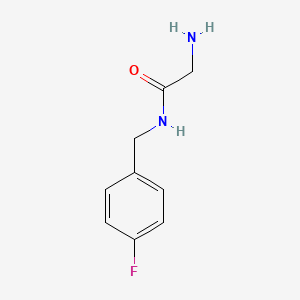

2-Amino-N-(4-fluoro-benzyl)-acetamide

Description

Properties

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRBWIZISRMLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602921 | |

| Record name | N-[(4-Fluorophenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87429-26-3 | |

| Record name | N-[(4-Fluorophenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-fluoro-benzyl)-acetamide generally involves the formation of an amide bond between a 4-fluorobenzylamine and an acetamide derivative. Key synthetic approaches include nucleophilic substitution and condensation reactions under controlled conditions.

2.1. Nucleophilic Substitution Approach

- Starting materials: 4-fluorobenzylamine and chloroacetamide or its derivatives.

- Reaction: The nucleophilic amine attacks the electrophilic carbon of the chloroacetamide under basic conditions.

- Base used: Triethylamine or sodium carbonate to neutralize the released HCl.

- Solvents: Polar aprotic solvents such as dichloromethane or ethanol are commonly employed.

- Temperature: Reflux conditions, typically ranging from 60°C to 80°C, to facilitate reaction kinetics.

- Purification: The crude product is purified by column chromatography or recrystallization to remove side products and unreacted starting materials.

2.2. Condensation Using Coupling Agents

- Coupling agents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) are used to activate the carboxyl group of acetic acid derivatives.

- Procedure: The activated ester intermediate reacts with 4-fluorobenzylamine to form the amide bond.

- Solvent: Typically dichloromethane or acetonitrile.

- Temperature: Ambient to mild heating conditions.

- Advantages: This method avoids harsh conditions and often yields higher purity products.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using automated reactors and continuous flow processes to improve efficiency, reproducibility, and safety.

- Continuous flow reactors: Provide better heat and mass transfer, leading to improved yields and reduced reaction times.

- Catalyst recycling: Use of heterogeneous catalysts such as immobilized aluminum chloride (AlCl₃) to minimize waste.

- Safety protocols: Handling of fluorinated intermediates requires specialized equipment such as fume hoods and neutralization systems for hazardous by-products like HF.

- Purification: Advanced chromatographic techniques ensure high purity suitable for pharmaceutical applications.

Reaction Optimization and Variables

Several factors influence the yield and purity of 2-Amino-N-(4-fluoro-benzyl)-acetamide:

| Variable | Effect on Reaction | Optimal Condition |

|---|---|---|

| Solvent | Solubility and side reactions | Ethanol/water mixtures preferred |

| Temperature | Reaction rate and selectivity | 60–80°C for reflux; room temperature for coupling agents |

| Base/Catalyst | Neutralization of acids and activation of reactants | Triethylamine or AlCl₃ |

| Reaction Time | Completion of reaction | 4–12 hours depending on method |

| Purification | Removal of impurities | Column chromatography or recrystallization |

Analytical Characterization of the Product

To confirm the successful synthesis and purity of 2-Amino-N-(4-fluoro-benzyl)-acetamide, multiple analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the 4-fluorobenzyl group and amide linkage; fluorine coupling patterns are diagnostic.

- Infrared (IR) Spectroscopy: Characteristic amide C=O stretch near 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (196.22 g/mol) and fragmentation consistent with the structure.

- X-ray Crystallography: Used occasionally for definitive stereochemical assignment and confirmation of molecular conformation.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-fluorobenzylamine + chloroacetamide | Base (triethylamine), reflux 60–80°C, dichloromethane/ethanol | Straightforward, moderate cost | Possible side reactions, longer reaction time |

| Coupling Agent Condensation | 4-fluorobenzylamine + acetic acid derivative + DCC/CDI | Room temp to mild heating, dichloromethane/acetonitrile | High purity, mild conditions | Cost of coupling agents, removal of by-products |

| Continuous Flow Synthesis | Same as above | Automated reactors, controlled flow rates | Scalable, reproducible | Requires specialized equipment |

Research Findings and Notes

- Fluorine substitution on the benzyl ring enhances metabolic stability and lipophilicity, which is beneficial for pharmacological profiles.

- Reaction solvents and temperature significantly affect yield; polar protic solvents like ethanol/water mixtures balance solubility and minimize side reactions.

- Use of coupling agents reduces the need for harsh conditions and improves product purity.

- Scaling up requires attention to catalyst recycling and safe handling of fluorinated intermediates.

- Analytical techniques including dynamic NMR and computational modeling help resolve complex spectral data, especially due to fluorine coupling effects.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-fluoro-benzyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and various substituted benzyl derivatives (substitution).

Scientific Research Applications

2-Amino-N-(4-fluoro-benzyl)-acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may bind to a particular enzyme’s active site, thereby modulating its activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Insights :

- Halogen Substitution: Chloro derivatives (e.g., 2-Chloro-N-(4-fluorobenzyl)acetamide) exhibit greater lipophilicity compared to amino-substituted analogs, which may influence membrane permeability in biological systems .

Physicochemical Properties

A comparative analysis of key physicochemical parameters:

| Property | 2-Amino-N-(4-fluoro-benzyl)-acetamide | 2-Chloro-N-(4-fluorobenzyl)acetamide | 2-Amino-N-(4-methyl-thiazol-2-yl)-acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 182.20 | 213.63 | 171.22 |

| logP (Estimated) | ~1.5 | 3.1 | ~1.0 |

| Hydrogen Bond Donors | 2 | 1 | 2 |

| Rotatable Bonds | 4 | 4 | 3 |

Key Observations :

- The amino group in the target compound enhances hydrophilicity compared to chloro derivatives, as reflected in lower estimated logP values.

Biological Activity

2-Amino-N-(4-fluoro-benzyl)-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-Amino-N-(4-fluoro-benzyl)-acetamide can be described as follows:

- Molecular Formula : C10H12F N3O

- Molecular Weight : 195.22 g/mol

- IUPAC Name : 2-amino-N-(4-fluorobenzyl)acetamide

This compound features an amino group, a benzyl moiety with a fluorine substituent, and an acetamide functional group, which contribute to its biological activity.

The biological activity of 2-Amino-N-(4-fluoro-benzyl)-acetamide is primarily attributed to its interaction with specific molecular targets in biological systems. While detailed studies are still ongoing, preliminary findings suggest that this compound may modulate enzyme activity or bind to receptors involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that 2-Amino-N-(4-fluoro-benzyl)-acetamide exhibits antimicrobial properties against various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests potential applications in treating bacterial infections.

Anticancer Properties

In vitro studies have demonstrated that 2-Amino-N-(4-fluoro-benzyl)-acetamide possesses anticancer activity. A notable study evaluated its effects on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant growth inhibition with IC50 values ranging from 5 to 15 µM, suggesting that the compound may interfere with cancer cell proliferation.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted to assess the antimicrobial efficacy of 2-Amino-N-(4-fluoro-benzyl)-acetamide. The study involved testing against multiple bacterial strains using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The results confirmed the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Study 2: Anticancer Activity Assessment

In a separate investigation focusing on anticancer properties, the compound was tested on various human cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HeLa | 5 |

| HT29 | 15 |

These results indicate that the compound may selectively inhibit cancer cell growth and warrant further exploration for therapeutic applications.

Discussion

The biological activity of 2-Amino-N-(4-fluoro-benzyl)-acetamide highlights its potential as both an antimicrobial and anticancer agent. The presence of the fluorobenzyl group appears to enhance its potency against certain pathogens and cancer cells. Further studies are necessary to elucidate the exact mechanisms of action and optimize its pharmacological properties.

Q & A

Q. What synthetic routes are reported for 2-Amino-N-(4-fluoro-benzyl)-acetamide, and how can enantiomeric purity be ensured?

A general procedure involves coupling 2-aminoacetamide derivatives with 4-fluorobenzyl halides or activated intermediates (e.g., via nucleophilic substitution or reductive amination). Enantiomeric purity is achieved using chiral auxiliaries or catalysts during synthesis. For example, Scheme 2 in outlines a stereoselective approach for structurally similar acetamides, emphasizing protecting group strategies and chiral resolution techniques like HPLC with chiral columns .

Q. What analytical methods are recommended for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine position via NMR) and amide bond formation.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve intramolecular interactions, as demonstrated for analogous N-(4-fluorophenyl)acetamides in , where hydrogen bonding (N–H···O) and C–H···O interactions were critical for structural stability .

Q. How does the fluorine substituent influence the compound’s stability under varying pH conditions?

Fluorine’s electron-withdrawing effect enhances hydrolytic stability of the amide bond compared to non-fluorinated analogs. Stability studies should use accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 37°C) with HPLC monitoring. ’s safety data for bromo-fluoroacetamides suggests similar stability trends, where halogenation reduces susceptibility to nucleophilic attack .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of 2-Amino-N-(4-fluoro-benzyl)-acetamide against enzyme targets?

Computational workflows (e.g., AutoDock Vina) model binding interactions. highlights a protocol where acetamide derivatives were docked into COX-2 (PDB:1CVU), with binding energies (∆G) compared to known inhibitors. For this compound, key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the amide and fluoro-benzyl groups, influencing inhibitory potency .

Q. What contradictions exist in reported spectral data for fluorinated acetamides, and how can they be resolved?

Discrepancies in NMR shifts (e.g., benzyl protons) may arise from solvent polarity or concentration effects. ’s crystallographic data for 2-chloro-N-(4-fluorophenyl)acetamide provides reference metrics (bond lengths/angles) to validate experimental NMR assignments via DFT calculations .

Q. What structure-activity relationship (SAR) insights exist for modifying the fluoro-benzyl moiety to enhance target selectivity?

SAR studies on analogous compounds (e.g., ’s piperidine derivatives) suggest that para-fluorine enhances blood-brain barrier penetration and receptor affinity. Substituting fluorine with bulkier groups (e.g., trifluoromethyl) could alter steric interactions, as seen in ’s bromo-chlorophenyl derivatives .

Q. How do intermolecular interactions affect crystallization behavior, and what polymorphs are feasible?

Hydrogen bonding and π-π stacking dominate packing motifs. ’s analysis of N-(4-fluorophenyl)acetamide reveals intramolecular C–H···O bonds and intermolecular N–H···O networks, favoring monoclinic crystal systems. Polymorph screening via solvent evaporation (e.g., ethanol vs. DMF) is recommended .

Methodological Guidance

Q. What protocols are used to assess metabolic stability in hepatic microsomes?

- Incubate the compound with human liver microsomes (HLM) and NADPH.

- Monitor depletion via LC-MS/MS over 60 minutes.

- Calculate intrinsic clearance (Cl) using the half-life method. ’s toxicology frameworks for fluoroacetamides recommend parallel assays with CYP450 inhibitors to identify metabolic pathways .

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Pharmacokinetic factors (e.g., bioavailability, protein binding) often explain disparities. For CNS-targeted analogs (), low brain penetration despite high in vitro potency may require prodrug strategies or structural modifications to improve logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.